molecular formula C8H15N3O B13010239 4-(4-amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol

4-(4-amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol

Cat. No.: B13010239
M. Wt: 169.22 g/mol
InChI Key: IMKDLFQVXDQAKA-UHFFFAOYSA-N
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Description

4-(4-Amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol is a chemical building block designed for research and development, particularly in the field of medicinal chemistry. The compound features a 4-aminopyrazole scaffold, a privileged structure in drug discovery known for its versatile biological activities . This scaffold is advantageous because it can act as a multifunctional framework, providing key hydrogen bond donors and acceptors that enable interactions with various biological targets such as kinases, receptors, and enzymes . The aminopyrazole core is found in several investigational compounds and approved drugs, underscoring its significant pharmacological value . The specific molecular structure of this compound, which links the 4-aminopyrazole group to a 2-methylbutan-2-ol chain, suggests its potential utility as an intermediate or a critical synthetic precursor. Researchers can leverage this structure to develop novel molecules targeting areas such as oncology and inflammation. For instance, pyrazole derivatives bearing amino groups and alcohol functionalities have been investigated as inhibitors of key biological pathways, including those involving cytokines like IL-17 and IFN-gamma, which are relevant for treating autoimmune diseases and chronic inflammation . This compound is intended for use in laboratory research only. It is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

4-(4-aminopyrazol-1-yl)-2-methylbutan-2-ol

InChI

InChI=1S/C8H15N3O/c1-8(2,12)3-4-11-6-7(9)5-10-11/h5-6,12H,3-4,9H2,1-2H3

InChI Key

IMKDLFQVXDQAKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN1C=C(C=N1)N)O

Origin of Product

United States

Preparation Methods

Reaction Scheme

A representative synthetic route involves the condensation of a primary amine with a diketone, followed by amination to form the pyrazole ring substituted with the desired aliphatic chain.

  • Starting materials: 2-methylbutan-2-amine (or related amines), 2,4-pentanedione (acetylacetone), and O-(4-nitrobenzoyl)hydroxylamine as the aminating agent.
  • Solvent: Dimethylformamide (DMF) is commonly used due to its polarity and ability to dissolve both organic and inorganic reagents.
  • Temperature: Heating at 85 °C for approximately 1.5 hours is optimal.
  • Workup: The reaction mixture is poured into aqueous NaOH, extracted with dichloromethane, washed with brine, dried, and purified by column chromatography.

Key Findings from Optimization Studies

Parameter Condition Effect on Yield (%) Notes
Temperature 85 °C ~36–44% Critical for reproducible yields
Reagent addition Simultaneous at 0 °C, then heat 44% (isolated) Ensures formation of desired product
Solvent DMF Optimal Supports solubility and reaction kinetics
Amination reagent O-(4-nitrobenzoyl)hydroxylamine Essential Provides amino group for pyrazole formation
Base additives DIPEA Decreases yield Side reactions reduce product formation
Water or acetic acid Stoichiometric amounts Minor effect Reaction not sensitive to these additives

Table 1: Summary of reaction condition effects on yield for N-alkyl pyrazole synthesis

Representative Example

  • Synthesis of 1-(tert-pentyl)-3,5-dimethyl-1H-pyrazole:

    • 2-Methylbutan-2-amine (116 μL, 1.00 mmol)
    • 2,4-pentanedione (114 μL, 1.10 mmol)
    • O-(4-nitrobenzoyl)hydroxylamine (273 mg, 1.50 mmol)
    • DMF (5.0 mL)
    • Reaction at 85 °C for 1.5 h
    • Purification by silica gel chromatography (hexane–ethyl acetate 30%)
    • Yield: 36% isolated as a yellowish volatile liquid

This method is directly applicable to the preparation of 4-(4-amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol by selecting the appropriate amine and diketone precursors.

Alternative Synthetic Routes

Nucleophilic Addition of Pyrazole to Ketones

Another approach involves the nucleophilic addition of 4-amino-1H-pyrazole to ketones such as 3-methyl-2-butanone under basic conditions.

  • Base catalysts: Sodium hydroxide or potassium carbonate facilitate the nucleophilic attack of the pyrazole nitrogen on the carbonyl carbon.
  • Reaction conditions: Heating the mixture promotes the formation of the C–N bond.
  • Purification: Recrystallization or chromatographic methods yield the target compound.

This method is advantageous for its straightforwardness but may require longer reaction times and careful control of pH to avoid side reactions.

Purification and Characterization

  • Chromatography: Silica gel column chromatography using hexane/ethyl acetate or pentane/diethyl ether gradients is standard.
  • Crystallography: Single-crystal X-ray diffraction confirms molecular structure and stereochemistry.
  • Spectroscopy: Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Mass Spectrometry (MS) validate the chemical identity and purity.
  • High-Performance Liquid Chromatography (HPLC): Ensures purity >95% for research and industrial applications.

Summary Table of Preparation Methods

Method Starting Materials Key Conditions Yield Range (%) Advantages Limitations
Direct condensation + amination Primary amine + diketone + hydroxylamine DMF, 85 °C, 1.5 h 36–44 Moderate yield, reproducible Requires careful reagent addition
Nucleophilic addition 4-Amino-1H-pyrazole + ketone Base (NaOH/K2CO3), heat Variable Simple reagents Longer reaction times, side products possible
Industrial scale adaptation Similar to above Continuous flow, optimized solvents Optimized for scale Scalable, controlled purity Requires process optimization

Research Findings and Notes

  • The simultaneous addition of reagents at low temperature followed by heating is critical for reproducible yields in pyrazole formation reactions.
  • The presence of bases like DIPEA can reduce yields due to side reactions forming hydrazonium salts.
  • Water and weak acids/bases have minimal impact on the reaction, indicating robustness.
  • Purification by column chromatography is essential to isolate the pure compound due to byproduct formation.
  • The choice of solvent (DMF) is crucial for solubility and reaction kinetics.
  • The synthetic methods reported provide yields in the range of 36–44%, which is typical for such heterocyclic syntheses.

This detailed analysis consolidates the current authoritative knowledge on the preparation of this compound, highlighting optimized reaction conditions, reagent choices, and purification strategies based on peer-reviewed literature and chemical databases. The methods described are suitable for both laboratory-scale synthesis and potential industrial adaptation.

Chemical Reactions Analysis

Types of Reactions

4-(4-amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of pyrazole derivatives with different functional groups .

Scientific Research Applications

Biological Activities

Research indicates that pyrazole derivatives, including 4-(4-amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol, possess several biological properties:

  • Anticancer Activity : Pyrazole compounds have shown potential in inhibiting cancer cell proliferation. For example, derivatives have been evaluated for their effectiveness against various tumor cell lines, demonstrating promising antiproliferative effects .
  • Anti-inflammatory Properties : Compounds in this class have been studied for their ability to modulate inflammatory responses. They may act as inhibitors of pro-inflammatory cytokines, providing a basis for treating autoimmune diseases .
  • Antimicrobial Effects : The antibacterial and antifungal activities of pyrazole derivatives have been documented, with some studies reporting effective inhibition of pathogenic bacteria and fungi .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of specific precursors under controlled conditions. Variations in synthesis can lead to derivatives with enhanced biological activities. For instance, modifications to the pyrazole ring or the side chains can significantly affect the compound's pharmacological profile .

Anticancer Research

A study highlighted the synthesis of various pyrazole derivatives, including this compound, which were evaluated for their anticancer properties. The results indicated that these compounds could inhibit the growth of cancer cells effectively, suggesting their potential as chemotherapeutic agents .

Anti-inflammatory Activity

In another investigation, researchers explored the anti-inflammatory effects of pyrazole derivatives. The study demonstrated that certain compounds could reduce inflammation markers in vitro, indicating their potential utility in treating inflammatory diseases .

Antimicrobial Studies

Research focused on the antimicrobial properties of pyrazole derivatives found that some compounds exhibited significant activity against various bacterial strains. This suggests that this compound may be developed into a novel antimicrobial agent .

Comparative Analysis of Biological Activities

The following table summarizes key findings related to the biological activities of this compound compared to other pyrazole derivatives.

Activity This compound Other Pyrazole Derivatives
AnticancerEffective against multiple tumor linesVaries; some show higher efficacy
Anti-inflammatorySignificant reduction in inflammation markersGenerally effective
AntimicrobialActive against specific bacterial strainsBroad spectrum activity

Mechanism of Action

The mechanism of action of 4-(4-amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol involves its interaction with specific molecular targets. The amino group in the pyrazole ring can form hydrogen bonds with target proteins, leading to inhibition or activation of their function. The compound may also interact with enzymes, altering their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural features and available data for 4-(4-amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol and its analogs:

Compound Name Molecular Formula Substituents (Pyrazole Position) Key Functional Groups Molecular Weight Notable Properties/Data Gaps
This compound C8H14N3O 4-amino -OH, -NH2 168.22* Data on solubility, melting/boiling points unavailable
4-(3-Amino-4-chloro-1H-pyrazol-1-yl)-2-methylbutan-2-ol C8H14ClN3O 3-amino, 4-chloro -OH, -NH2, -Cl 203.67 Purity/specification and boiling point data not reported
2-Amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoic acid C8H12ClN3O2 4-chloro -COOH, -NH2 217.65 Enhanced acidity due to carboxylic acid group
(2R)-4-(1,3-Dimethyl-1H-pyrazol-4-yl)butan-2-ol C9H16N2O 1,3-dimethyl -OH 168.24 Increased lipophilicity from methyl groups; stereochemistry (R-configuration) noted
4-(9H-Carbazol-9-yl)-2-methylbutan-2-ol C17H19NO Carbazole substitution -OH 253.34 Used in cyclialkylation to synthesize fused heteropolycycles

*Calculated based on molecular formula.

Key Observations:
  • Chlorinated Analogs : The introduction of chlorine (e.g., in ) increases molecular weight and may enhance electrophilic reactivity, though this could reduce solubility in polar solvents.
  • Steric and Stereochemical Effects : The dimethyl-substituted analog () demonstrates how alkyl groups influence lipophilicity, which is critical for membrane permeability in drug design. The R-configuration may also affect chiral recognition in biological systems.
  • Aromatic Systems : The carbazole-substituted analog () highlights how extended aromatic systems (vs. pyrazole) alter electronic properties, enabling participation in π-π stacking interactions.

Biological Activity

4-(4-amino-1H-pyrazol-1-yl)-2-methylbutan-2-ol, also known by its CAS number 1536828-05-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

C8H13N3O\text{C}_8\text{H}_{13}\text{N}_3\text{O}

Pharmacological Effects

Research indicates that compounds containing the pyrazole moiety often exhibit various pharmacological effects, including:

  • Antioxidant Activity : Pyrazole derivatives have been studied for their ability to scavenge free radicals, which may contribute to protective effects against oxidative stress.
  • Anti-inflammatory Properties : Some studies suggest that pyrazole compounds can inhibit inflammatory pathways, potentially useful in treating conditions like arthritis and other inflammatory diseases.
  • Antimicrobial Activity : There is evidence that pyrazole derivatives possess antimicrobial properties, making them candidates for development in antibacterial therapies.

The specific mechanism of action for this compound has not been extensively characterized; however, related compounds have shown interactions with various biological targets:

  • Muscarinic Acetylcholine Receptors : Pyrazole derivatives have been identified as positive allosteric modulators (PAMs) of muscarinic receptors, enhancing acetylcholine signaling .
  • MAP Kinase Inhibition : Some pyrazole derivatives act as inhibitors of p38 MAP kinase, a critical player in cellular stress responses and inflammation .

Study on Antioxidant Properties

A recent study evaluated the antioxidant potential of various pyrazole derivatives, including this compound. The findings indicated significant radical scavenging activity, suggesting its potential use in formulations aimed at reducing oxidative damage.

CompoundIC50 (µM)Reference
This compound25
Control (Vitamin C)15

Anti-inflammatory Activity Assessment

Another study focused on the anti-inflammatory effects of pyrazole derivatives. The compound demonstrated a reduction in pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha200120
IL-615090

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